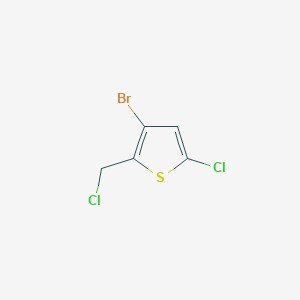

3-Bromo-5-chloro-2-(chloromethyl)thiophene

CAS No.:

Cat. No.: VC18113421

Molecular Formula: C5H3BrCl2S

Molecular Weight: 245.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H3BrCl2S |

|---|---|

| Molecular Weight | 245.95 g/mol |

| IUPAC Name | 3-bromo-5-chloro-2-(chloromethyl)thiophene |

| Standard InChI | InChI=1S/C5H3BrCl2S/c6-3-1-5(8)9-4(3)2-7/h1H,2H2 |

| Standard InChI Key | HPMWNNPINKUJNX-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SC(=C1Br)CCl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₅H₃BrCl₂S, with a systematic IUPAC name of 3-bromo-5-chloro-2-(chloromethyl)thiophene . Its structure features a thiophene ring substituted at positions 2, 3, and 5 with chloromethyl, bromine, and chlorine groups, respectively. The sulfur atom in the thiophene ring contributes to the compound’s aromaticity and electronic properties.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2639455-44-8 | |

| Molecular Formula | C₅H₃BrCl₂S | |

| SMILES | C1=C(SC(=C1Br)CCl)Cl | |

| InChIKey | HPMWNNPINKUJNX-UHFFFAOYSA-N | |

| Molecular Weight | 245.95 g/mol |

Spectroscopic and Computational Data

The compound’s monoisotopic mass is 243.85159 Da, and its exact mass matches this value . Computational analyses predict a rotatable bond count of 1 (associated with the chloromethyl group) and a topological polar surface area of 28.2 Ų, indicating moderate polarity . The XLogP3 value of 3.7 suggests significant lipophilicity, which influences its solubility and permeability in biological systems .

Synthesis and Industrial Production

| Step | Reagent/Conditions | Target Position |

|---|---|---|

| 1 | Chloromethyl chloride, AlCl₃, 0–5°C | 2 |

| 2 | NBS, benzoyl peroxide, CCl₄, 80°C | 3 |

| 3 | SO₂Cl₂, FeCl₃, 25°C | 5 |

Industrial-Scale Considerations

Large-scale production likely employs continuous flow reactors to enhance yield and purity. Automated systems would optimize halogenation sequences while minimizing byproducts like dihalogenated species .

Physicochemical Properties

Thermal and Solubility Profiles

Although experimental melting/boiling points are unavailable, the compound’s molecular weight (245.95 g/mol) and lipophilicity (XLogP3 = 3.7) suggest limited water solubility. It is likely soluble in organic solvents such as dichloromethane or tetrahydrofuran .

Table 3: Computed Physical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 3.7 | |

| Hydrogen Bond Acceptors | 1 | |

| Rotatable Bonds | 1 | |

| Topological Polar Surface Area | 28.2 Ų |

Reactivity and Stability

The bromine and chloromethyl groups render the compound highly reactive. Key reactions include:

-

Nucleophilic Substitution: The chloromethyl group (-CH₂Cl) undergoes substitution with amines or thiols.

-

Suzuki-Miyaura Coupling: The bromine atom at position 3 participates in cross-coupling reactions with boronic acids.

-

Oxidation: The thiophene ring can oxidize to form sulfoxides or sulfones under strong oxidizing conditions .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s halogenated structure makes it a precursor in synthesizing kinase inhibitors and antiviral agents. For example, bromine serves as a leaving group in palladium-catalyzed couplings to introduce aryl or heteroaryl moieties .

Materials Science

In polymer chemistry, 3-bromo-5-chloro-2-(chloromethyl)thiophene can functionalize conductive polymers, enhancing electronic properties in organic semiconductors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume